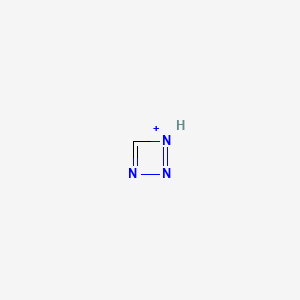
Triazet-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazet-1-ium is a nitrogen-containing heterocyclic compound with the molecular formula CH₂N₃⁺. It is a member of the triazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is particularly notable for its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of triazet-1-ium typically involves the reaction of azides with alkynes, a process known as “click chemistry.” This method is highly efficient and produces this compound with high yields. The reaction is usually catalyzed by copper or ruthenium, and it proceeds under mild conditions, making it suitable for large-scale industrial production .
Chemical Reactions Analysis
Triazet-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce triazole oxides, while reduction can yield triazole hydrides .
Scientific Research Applications
Triazet-1-ium has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound derivatives have shown significant antibacterial, antifungal, and anticancer activities. In medicine, this compound is being explored for its potential use in drug development, particularly for its ability to interact with various enzymes and receptors. Additionally, this compound is used in the production of nano- and fiber-based materials with antibacterial properties .
Mechanism of Action
The mechanism of action of triazet-1-ium involves its ability to form non-covalent interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, with various enzymes, proteins, and receptors. These interactions allow this compound to modulate the activity of these biological targets, leading to its observed biological effects. For example, this compound derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Triazet-1-ium is similar to other triazole compounds, such as 1,2,3-triazole and 1,2,4-triazole. it is unique in its specific molecular structure and reactivity. While 1,2,3-triazole and 1,2,4-triazole are also known for their biological activities, this compound offers distinct advantages in terms of stability and ease of synthesis. Other similar compounds include triazolothiadiazine and triazolopyrimidine, which also exhibit a range of biological activities but differ in their chemical properties and applications .
Properties
CAS No. |
915399-54-1 |
|---|---|
Molecular Formula |
CH2N3+ |
Molecular Weight |
56.047 g/mol |
IUPAC Name |
triazet-1-ium |
InChI |
InChI=1S/CHN3/c1-2-4-3-1/h1H/p+1 |
InChI Key |
MWYGWOUAYPHWMD-UHFFFAOYSA-O |
Canonical SMILES |
C1=NN=[NH+]1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
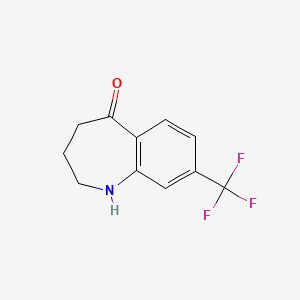
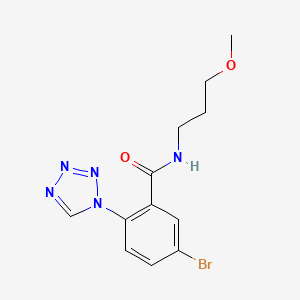
![N-[2-(1H-Indol-2-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12617969.png)
![2-Ethenyl-1,5-difluoro-3-[(propan-2-yl)oxy]benzene](/img/structure/B12617979.png)
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
![2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]](/img/structure/B12617995.png)
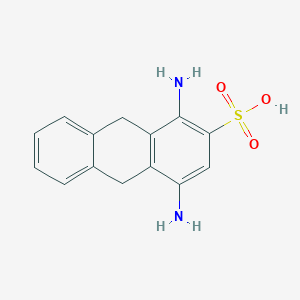
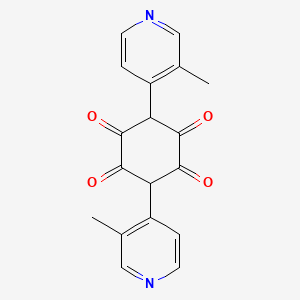
![1-(2-Oxo-2-phenothiazin-10-yl-ethyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12618005.png)

